molecular formula C7H14O3 B14729742 Propyl 3-methoxypropanoate CAS No. 5349-56-4

Propyl 3-methoxypropanoate

Cat. No.: B14729742
CAS No.: 5349-56-4
M. Wt: 146.18 g/mol
InChI Key: JCMFJIHDWDKYIL-UHFFFAOYSA-N
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Description

Propyl 3-methoxypropanoate (C₇H₁₄O₃) is an ester derivative of propanoic acid, featuring a methoxy group at the third carbon of the propanoate chain and a propyl ester group. This compound is structurally characterized by its ether (methoxy) and ester functional groups, which influence its physicochemical properties, such as polarity, boiling point, and solubility. Esters like this are often utilized as solvents, flavoring agents, or intermediates in organic synthesis.

Properties

CAS No.

5349-56-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 3-methoxypropanoate

InChI

InChI=1S/C7H14O3/c1-3-5-10-7(8)4-6-9-2/h3-6H2,1-2H3

InChI Key

JCMFJIHDWDKYIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-methoxypropanoate can be synthesized through the esterification reaction between propanol and 3-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the pure ester .

Mechanism of Action

The mechanism of action of propyl 3-methoxypropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on general ester chemistry and related derivatives:

Structural Analogues

Methyl 3-Methoxypropanoate (C₅H₁₀O₃): Shorter alkyl chain (methyl vs. propyl) reduces molecular weight (118.13 g/mol vs. 146.18 g/mol for the propyl derivative). Likely higher volatility and lower boiling point compared to the propyl variant.

Ethyl 3-Methoxypropanoate (C₆H₁₂O₃): Intermediate chain length between methyl and propyl esters. Balances solubility in polar/nonpolar solvents due to ethyl group.

3-(2-Methoxyphenyl)propanoic Acid (C₁₀H₁₂O₃, CAS 6342-77-4): Features a phenyl ring with a methoxy substituent, increasing aromaticity and rigidity . Higher melting point (85–89°C) compared to aliphatic esters like Propyl 3-methoxypropanoate, which likely remains liquid at room temperature.

Higher molecular weight (210.16 g/mol) and distinct reactivity compared to non-phosphorylated esters.

Physicochemical Properties (Inferred)

Property This compound* Methyl 3-Methoxypropanoate 3-(2-Methoxyphenyl)propanoic Acid
Molecular Formula C₇H₁₄O₃ C₅H₁₀O₃ C₁₀H₁₂O₃
Molecular Weight (g/mol) ~146.18 ~118.13 180.20
Boiling Point ~180–200°C (estimated) ~150–170°C (estimated) Decomposes at 85–89°C (mp)
Solubility Moderate in organic solvents High in polar solvents Low in water, soluble in ethanol

*Estimated values due to lack of direct data.

Functional Group Influence

  • Ester Chain Length : Propyl esters typically exhibit lower volatility and higher hydrophobicity than methyl/ethyl analogues.
  • Aromatic vs. Aliphatic: Phenyl-containing derivatives (e.g., 3-(2-Methoxyphenyl)propanoic acid) display distinct thermal stability and electronic properties .

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